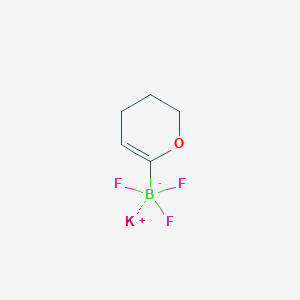

potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3OK. It is a potassium salt of trifluoroborate, featuring a 3,4-dihydro-2H-pyran ring. This compound is utilized in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.

Chemical Reactions Analysis

Types of Reactions

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: The compound can be used to modify biomolecules for various studies.

Industry: It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

Potassium(3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide: Similar structure but with a benzopyran ring.

Potassium(3,4-dihydro-2H-pyran-4-yl)trifluoroboranuide: Similar structure but with a different substitution pattern on the pyran ring.

Uniqueness

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.

Biological Activity

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a boron-containing compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the molecular formula C5H7BF3KO and features a pyran ring structure that is significant in its reactivity. The trifluoroborate group serves as a good leaving group, facilitating various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound can be attributed to its ability to participate in diverse chemical transformations. The trifluoroborate moiety enhances the compound's reactivity in organic synthesis, allowing for the formation of biologically active molecules.

Biological Activity

Recent studies have highlighted several biological activities associated with compounds containing the pyran structure:

- Neuroprotective Effects : Pyran derivatives have shown promise in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline .

- Antioxidant Properties : Compounds with the pyran framework have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that pyran derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of pyran-based compounds in a model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated subjects. The mechanism involved metal chelation properties that help mitigate oxidative stress .

Case Study 2: Anti-cancer Potential

Research has indicated that certain pyran derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells. The compounds were found to activate caspase pathways, leading to programmed cell death .

Data Table: Comparison of Biological Activities

Safety and Toxicity

While this compound shows promising biological activities, safety data indicates potential hazards. It may cause skin irritation and respiratory issues upon exposure . Proper handling procedures are recommended to mitigate risks associated with its use.

Properties

Molecular Formula |

C5H7BF3KO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |

InChI Key |

DFGQBGLCZCOPBK-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CCCCO1)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.